molecular formula C15H28N2O4 B12829937 tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B12829937
M. Wt: 300.39 g/mol
InChI Key: GOTVZDICYXRAFL-UHFFFAOYSA-N
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Description

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of tert-butyl and tert-butoxycarbonyl groups, which are commonly used as protecting groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with tert-butoxycarbonyl chloride and methylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its protecting groups are valuable for selective reactions in multi-step synthesis .

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its stable structure makes it suitable for use in various assays and experiments.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the development of novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its efficient synthesis and stability make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The compound can also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of tert-butyl and tert-butoxycarbonyl groups, which provide stability and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16(7)11-8-9-17(10-11)13(19)21-15(4,5)6/h11H,8-10H2,1-7H3

InChI Key

GOTVZDICYXRAFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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